molecular formula C7H10N2OS B13153826 1-(2-Amino-1,3-thiazol-4-YL)butan-1-one

1-(2-Amino-1,3-thiazol-4-YL)butan-1-one

Cat. No.: B13153826
M. Wt: 170.23 g/mol
InChI Key: BWUZHCFDNHJEJI-UHFFFAOYSA-N
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Description

1-(2-Amino-1,3-thiazol-4-YL)butan-1-one is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-1,3-thiazol-4-YL)butan-1-one typically involves the reaction of 2-amino-1,3-thiazole with butanone under specific conditions. One common method includes the use of zinc oxide nanoparticles as a catalyst in an ethanol medium . The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-1,3-thiazol-4-YL)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .

Scientific Research Applications

1-(2-Amino-1,3-thiazol-4-YL)butan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-thiazol-4-YL)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt the function of essential enzymes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

1-(2-Amino-1,3-thiazol-4-YL)butan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Unlike other thiazole derivatives, this compound exhibits a broader spectrum of antimicrobial and anticancer properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)butan-1-one

InChI

InChI=1S/C7H10N2OS/c1-2-3-6(10)5-4-11-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9)

InChI Key

BWUZHCFDNHJEJI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CSC(=N1)N

Origin of Product

United States

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